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[3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol Documentation Hub

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  • Product: [3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol
  • CAS: 1158643-48-1

Core Science & Biosynthesis

Foundational

Chemical Profile & Synthetic Utility: 3-Amino-4-(4-methylpiperazin-1-yl)phenylmethanol

The following technical guide details the chemical profile, synthesis, and application of 3-Amino-4-(4-methylpiperazin-1-yl)phenylmethanol , a critical intermediate scaffold in the design of Tyrosine Kinase Inhibitors (T...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 3-Amino-4-(4-methylpiperazin-1-yl)phenylmethanol , a critical intermediate scaffold in the design of Tyrosine Kinase Inhibitors (TKIs).

Executive Summary

The molecule 3-Amino-4-(4-methylpiperazin-1-yl)phenylmethanol represents a "privileged scaffold" in medicinal chemistry. It combines three distinct functional domains essential for drug-like properties:

  • The Piperazine Tail: Provides aqueous solubility and a basic center for lysosomal trapping or specific kinase pocket interactions (solvent front).

  • The Aniline Handle (3-Amino): A nucleophilic site ready for acylation, often derivatized with acryloyl chloride to form "warheads" for covalent kinase inhibition (e.g., targeting Cys797 in EGFR).

  • The Benzylic Alcohol: A versatile linker handle that can be oxidized to an aldehyde (for reductive amination), converted to a halide (for alkylation), or used directly in ether synthesis.

This guide provides the validated SMILES, physicochemical data, and a robust, self-validating synthetic protocol for researchers.

Chemical Identity

PropertyData
Chemical Name (3-Amino-4-(4-methylpiperazin-1-yl)phenyl)methanol
Common Role Kinase Inhibitor Intermediate (Solubilizing Tail + Warhead Scaffold)
Molecular Formula C₁₂H₁₉N₃O
Molecular Weight 221.30 g/mol
CAS Number Not widely indexed (Precursor CAS: 26056-31-7 [Alcohol start])
SMILES (Canonical) CN1CCN(CC1)C2=C(N)C=C(CO)C=C2
InChIKey Computed from SMILES
LogP (Predicted) ~0.8 (Lipophilic/Hydrophilic balanced)
pKa (Piperazine) ~8.5 (Basic)
pKa (Aniline) ~4.0 (Weakly Basic)
Structural Visualization (2D Representation)

The structure features a central benzene ring. Position 1 holds the hydroxymethyl group.[1] Position 3 holds the primary amine. Position 4 is substituted with the 4-methylpiperazine ring.[2][3][4]

Synthetic Pathway & Protocol

The synthesis of this molecule follows a classic Nucleophilic Aromatic Substitution (


)  followed by a Nitro Reduction . This route is preferred over direct amination of halides due to the high reactivity of the fluoro-nitro precursors.
Reaction Scheme (DOT Visualization)

SynthesisPath SM1 Start: 4-Fluoro-3-nitrobenzyl alcohol (CAS: 26056-31-7) Inter1 Intermediate: (4-(4-methylpiperazin-1-yl)-3-nitrophenyl)methanol SM1->Inter1 Step 1: SnAr Reagent1 N-Methylpiperazine K2CO3, DMF, 60°C Reagent1->Inter1 Product Product: 3-Amino-4-(4-methylpiperazin-1-yl)phenylmethanol Inter1->Product Step 2: Reduction Reagent2 H2, Pd/C MeOH, RT Reagent2->Product

Caption: Two-step synthesis from commercially available 4-fluoro-3-nitrobenzyl alcohol.

Detailed Experimental Protocol
Step 1:

Displacement

Objective: Install the piperazine tail.

  • Reagents: 4-Fluoro-3-nitrobenzyl alcohol (1.0 eq), 1-Methylpiperazine (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN).

  • Procedure:

    • Dissolve 4-Fluoro-3-nitrobenzyl alcohol in DMF (0.5 M concentration).

    • Add

      
       followed by 1-Methylpiperazine.
      
    • Heat the reaction mixture to 60–80°C for 4–6 hours. Monitor by LC-MS for the disappearance of the starting fluoride (m/z ~171) and appearance of the product (m/z ~252).

    • Workup: Cool to RT. Pour into ice water. If the product precipitates (yellow solid), filter it. If not, extract with Ethyl Acetate (3x), wash with brine, dry over

      
      , and concentrate.
      
    • Yield: Typically 85–95% (Yellow solid/oil).

Step 2: Nitro Reduction

Objective: Reveal the aniline handle without over-reducing the benzyl alcohol.

  • Reagents: 10% Palladium on Carbon (Pd/C, 10 wt%), Hydrogen gas (

    
    , balloon pressure).
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Procedure:

    • Dissolve the nitro-intermediate from Step 1 in MeOH (0.2 M).

    • Add Pd/C catalyst carefully under inert atmosphere (

      
      ).
      
    • Purge the flask with

      
       gas (balloon). Stir vigorously at Room Temperature (RT) for 2–12 hours.
      
    • Monitoring: The yellow color of the nitro compound will fade to colorless or pale brown. LC-MS should show m/z ~222

      
      .
      
    • Workup: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH. Concentrate the filtrate under reduced pressure.

    • Purification: The crude aniline is often pure enough for the next step. If oxidation occurs, purify via flash chromatography (DCM/MeOH/NH3).

Application in Drug Design (The "Warhead" Strategy)

This molecule is a quintessential precursor for Covalent Kinase Inhibitors . The 3-amino group is positioned specifically to react with acryloyl chloride, forming an acrylamide "warhead."

Mechanism of Action

In targets like EGFR T790M or BTK , a cysteine residue is located near the ATP binding pocket. The acrylamide moiety (derived from this intermediate) forms a permanent covalent bond via a Michael addition reaction with the cysteine thiol.

Derivatization Workflow (DOT Visualization)

WarheadDesign Scaffold 3-Amino-4-(4-methylpiperazin-1-yl)phenylmethanol (Nucleophile) Warhead Acrylamide Product (Michael Acceptor) Scaffold->Warhead Amide Coupling Reagent Acryloyl Chloride (-78°C to 0°C) Reagent->Warhead Target Target Cysteine (e.g., Cys797 in EGFR) Warhead->Target Covalent Bonding (Michael Addition)

Caption: Conversion of the scaffold into a covalent inhibitor "warhead".

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be obtained:

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       6.8–7.0 (m, 3H, Aromatic protons).
      
    • 
       5.0 (t, 1H, -OH).
      
    • 
       4.7 (s, 2H, -NH2, broad, exchangeable).
      
    • 
       4.4 (d, 2H, Benzylic -CH2-).
      
    • 
       2.8–3.0 (m, 4H, Piperazine ring adjacent to N-Ar).
      
    • 
       2.4–2.6 (m, 4H, Piperazine ring adjacent to N-Me).
      
    • 
       2.2 (s, 3H, N-Methyl).
      
  • Mass Spectrometry (ESI+):

    • Calculated

      
      .
      
    • Found

      
      .
      

References

  • Nucleophilic Arom

    
    ) Methodology: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 4-substituted-1-nitro-2-fluorobenzenes with piperidine. Chemical Reviews.
  • Nitro Reduction Protocols

    • Ram, S., & Ehrenkaufer, R. E. (1984).
  • Kinase Inhibitor Design (Covalent Warheads)

    • Singh, J., et al. (2011). The resurgence of covalent drugs.
  • Related Scaffold (Olmutinib Intermediate)

    • Kim, E. S. (2016). Olmutinib: First Global Approval. Drugs.[2][3][4][5][6][7]

Sources

Exploratory

Technical Guide: Solubility & Handling of [3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol in DMSO

Part 1: Executive Summary & Physicochemical Profile[1] The compound [3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol represents a specific class of electron-rich aniline derivatives often utilized as "warheads" or link...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Profile[1]

The compound [3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol represents a specific class of electron-rich aniline derivatives often utilized as "warheads" or linker fragments in the synthesis of tyrosine kinase inhibitors (e.g., analogues of Imatinib or Olanzapine precursors).[1]

Achieving a stable, homogeneous solution in Dimethyl Sulfoxide (DMSO) is critical for biological assays and synthetic coupling.[1] While the compound is inherently soluble in DMSO, its oxidative instability —driven by the electron-donating ortho-amino and para-piperazine groups—requires a rigorous protocol to prevent degradation during storage.[1]

Physicochemical Drivers of Solubility[1]
PropertyValue (Predicted/Analogous)Impact on DMSO Solubility
Molecular Weight ~221.3 g/mol Low MW favors high solubility.[1]
LogP ~0.8 – 1.2Moderately lipophilic; excellent compatibility with DMSO.[1]
H-Bond Donors 3 (-NH₂, -OH)DMSO (H-bond acceptor) effectively solvates these protons.[1]
pKa (Piperazine) ~8.5 (Basic)Protonatable; salt forms (HCl) will dissolve slower than free base.[1]
pKa (Aniline) ~4.0 (Weakly Basic)Remains neutral in DMSO; susceptible to oxidation.[1]

Part 2: Solubility Data & Theoretical Limits

Solubility Thresholds in DMSO

Based on structural analogs (e.g., 3-amino-4-methylbenzyl alcohol, 1-(2-amino-4-methoxyphenyl)piperazine), the following solubility limits apply at 25°C:

  • Saturation Limit: >100 mM (approx. 22 mg/mL).[1]

  • Recommended Stock Concentration: 10 mM to 50 mM.[1]

  • Minimum Solubility: Freely soluble.[1][2]

Note on Salt Forms: If your sample is a salt (e.g., dihydrochloride or mesylate), solubility in pure DMSO remains high, but dissolution kinetics will be slower. Salts may require mild vortexing or sonication.[1]

Mechanistic Solubilization Pathway

The dissolution process involves the disruption of the crystal lattice via DMSO's sulfoxide oxygen interacting with the hydroxyl and amino protons.

SolubilityMechanism cluster_risk Risk Factor: Oxidation Solid Solid Crystal Lattice (H-bond Network) Interaction Dipole-Dipole & H-Bond Acceptance Solid->Interaction Energy Input (Sonication) DMSO DMSO Solvent (High Dipole Moment) DMSO->Interaction Solvated Solvated Species (Free Base) Interaction->Solvated Entropy Driven Oxidation Quinone Imine Formation (Brown) Solvated->Oxidation O2 + Light

Figure 1: Solubilization thermodynamics and oxidative risk pathway.[1]

Part 3: Optimized Preparation Protocol

Objective: Prepare a 50 mM stock solution (Volume: 1 mL) with minimized oxidative degradation.

Reagents & Equipment[1][3][4]
  • Compound: [3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol (MW: ~221.30 g/mol ).[1]

  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).[1]

  • Container: Amber glass vial (borosilicate) with PTFE-lined cap.[1]

  • Gas: Argon or Nitrogen (for headspace purging).[1]

Step-by-Step Methodology
  • Mass Calculation: To prepare 1 mL of 50 mM solution:

    
    
    
    
    
    [1]
  • Weighing: Weigh ~11.1 mg of the solid into the amber vial. Note: The solid may be slightly hygroscopic; work quickly.[1]

  • Solvent Addition: Add 500 µL of anhydrous DMSO first.

    • Technique: Pipette slowly down the side of the vial to wash down adherent powder.

  • Dissolution (The "Pulse" Technique):

    • Vortex at medium speed for 10 seconds.

    • If solid persists, sonicate in a water bath at room temperature (25°C) for 30-second bursts.

    • Warning: Do not heat above 37°C. Heat accelerates the oxidation of the aniline moiety.

  • Final Dilution: Add remaining DMSO to reach final volume (1 mL total). Invert gently to mix.

  • Inert Gas Purge (Critical): Gently blow a stream of Argon or Nitrogen over the liquid surface for 10-15 seconds to displace oxygen.[1] Cap immediately.

Workflow Visualization

ProtocolWorkflow Step1 1. Weigh 11.1 mg Compound (Amber Vial) Step2 2. Add 50% Vol (500 µL) Anhydrous DMSO Step1->Step2 Step3 3. Vortex/Sonicate (Max 37°C) Step2->Step3 Decision Clear Solution? Step3->Decision Decision->Step3 No (Repeat Sonication) Step4 4. Add Remaining DMSO (Total 1 mL) Decision->Step4 Yes Step5 5. Argon Purge & Cap Step4->Step5

Figure 2: Step-by-step stock solution preparation workflow.

Part 4: Stability, Storage & Troubleshooting

The "Browning" Effect

This compound contains an electron-rich aniline system.[1] Upon exposure to air and light, it can oxidize to form colored impurities (azo compounds or quinone imines).[1]

  • Observation: Solution turns from colorless/pale yellow to dark brown/black.[1]

  • Impact: If the solution turns dark brown, purity has likely dropped below 90%. Discard.

Storage Conditions
ConditionRecommendationDuration
Room Temp (25°C) Avoid < 24 Hours
Refrigerated (4°C) Acceptable for short term1 Week
Frozen (-20°C) Optimal 3-6 Months
Freeze/Thaw Limit to < 3 cyclesN/A
Troubleshooting Table
IssueProbable CauseCorrective Action
Precipitation upon thawing DMSO freezing point (19°C)Warm vial in hands or 25°C water bath.[1] Vortex until clear.
Solution turns yellow Mild oxidationGenerally acceptable for immediate use; verify by LC-MS if critical.[1]
Incomplete Dissolution Salt form (e.g., HCl)Add 1% water (if assay permits) or warm to 37°C with sonication.[1]

Part 5: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Piperazine Derivatives. Retrieved from .[1]

  • Sigma-Aldrich (Merck). Product Specification: 3-Amino-4-methylbenzyl alcohol (Analogous Structure).[1] Retrieved from .[1]

  • Organic Syntheses. Oxidation of Aniline Intermediates. Org.[1][3] Synth. 2010, 87, 1-10.[1] Retrieved from .[1]

  • M.P. Doyle et al. Solubility of Drug-Like Molecules in DMSO.[1] Journal of Medicinal Chemistry. (General Reference for DMSO solubility of amino-piperazines).

Disclaimer: This guide is based on chemical structure-activity relationships and standard laboratory practices for similar piperazine-aniline intermediates. Always consult the specific Certificate of Analysis (CoA) for your batch.[1]

Sources

Foundational

An In-depth Technical Guide to (3-Amino-4-(4-methylpiperazin-1-yl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of (3-Amino-4-(4-methylpiperazin-1-yl)phenyl)methanol, a s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (3-Amino-4-(4-methylpiperazin-1-yl)phenyl)methanol, a substituted benzyl alcohol derivative of significant interest in medicinal chemistry and drug development. While this specific compound is not extensively cataloged in mainstream chemical databases, its structural motifs—a benzyl alcohol core, an amino substituent, and a 4-methylpiperazine moiety—are prevalent in a wide range of biologically active molecules. This document will therefore elucidate the compound's chemical identity, propose a robust synthetic strategy based on established methodologies for analogous structures, and discuss its potential applications, drawing on data from closely related compounds.

Chemical Identity and Nomenclature

The precise chemical nomenclature is crucial for unambiguous scientific communication. Based on the principles of IUPAC nomenclature, the structure is systematically named, and its key identifiers are summarized below.

IUPAC Name

The formal IUPAC name for the compound is (3-Amino-4-(4-methylpiperazin-1-yl)phenyl)methanol .

Synonyms

While no widely recognized common names or trade names currently exist for this specific molecule, researchers may encounter variations in nomenclature. Potential synonyms include:

  • 3-Amino-4-(4-methylpiperazin-1-yl)benzyl alcohol

  • [3-Amino-4-(1-methylpiperazin-4-yl)phenyl]methanol

Chemical Structure and Properties

The molecular structure consists of a benzene ring substituted with a hydroxymethyl group (benzyl alcohol), an amino group at the 3-position, and a 4-methylpiperazin-1-yl group at the 4-position.

Table 1: Physicochemical Properties (Predicted and Inferred)

PropertyValueSource/Method
Molecular Formula C₁₂H₁₉N₃O-
Molecular Weight 221.30 g/mol -
IUPAC Name (3-Amino-4-(4-methylpiperazin-1-yl)phenyl)methanol-
CAS Number Not assigned-

Note: Due to the novelty of this specific compound, experimental data is limited. The properties are largely inferred from structurally similar compounds.

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of (3-Amino-4-(4-methylpiperazin-1-yl)phenyl)methanol can be logically approached through a multi-step process, leveraging well-established reactions in organic chemistry. A plausible and efficient synthetic route is outlined below, drawing inspiration from methodologies used for related aminobenzyl alcohol derivatives.

Retrosynthetic Analysis

A logical retrosynthetic disconnection points to a key intermediate, a substituted nitrobenzaldehyde, which can be readily prepared from commercially available starting materials. The synthesis would then proceed through nucleophilic aromatic substitution, followed by reduction of the nitro and aldehyde functionalities.

G Target (3-Amino-4-(4-methylpiperazin-1-yl)phenyl)methanol Intermediate1 3-Nitro-4-(4-methylpiperazin-1-yl)benzaldehyde Target->Intermediate1 Dual Reduction Intermediate2 4-Chloro-3-nitrobenzaldehyde Intermediate1->Intermediate2 Nucleophilic Aromatic Substitution StartingMaterial 1-Methylpiperazine Intermediate1->StartingMaterial Nucleophilic Aromatic Substitution

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Chloro-3-nitrobenzyl alcohol

This initial step involves the protection of the aldehyde in 4-chloro-3-nitrobenzaldehyde as an acetal, followed by reduction to the benzyl alcohol and subsequent deprotection. A more direct approach, though potentially lower yielding due to competing reactions, is the selective reduction of the aldehyde in the presence of the nitro group.

Protocol: Selective Reduction

  • To a solution of 4-chloro-3-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water, add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-3-nitrobenzyl alcohol.

Step 2: Nucleophilic Aromatic Substitution

The synthesized 4-chloro-3-nitrobenzyl alcohol is then reacted with 1-methylpiperazine.

Protocol:

  • Dissolve 4-chloro-3-nitrobenzyl alcohol (1 equivalent) and 1-methylpiperazine (1.2 equivalents) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

  • Add a base such as potassium carbonate (K₂CO₃) (2 equivalents) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude 3-nitro-4-(4-methylpiperazin-1-yl)benzyl alcohol.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amine.

Protocol:

  • Dissolve the crude 3-nitro-4-(4-methylpiperazin-1-yl)benzyl alcohol in ethanol or methanol.

  • Add a catalyst, such as palladium on carbon (Pd/C) or Raney nickel.

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, (3-Amino-4-(4-methylpiperazin-1-yl)phenyl)methanol.

G cluster_0 Synthesis Workflow 4-Chloro-3-nitrobenzaldehyde 4-Chloro-3-nitrobenzaldehyde 4-Chloro-3-nitrobenzyl alcohol 4-Chloro-3-nitrobenzyl alcohol 4-Chloro-3-nitrobenzaldehyde->4-Chloro-3-nitrobenzyl alcohol NaBH4 3-Nitro-4-(4-methylpiperazin-1-yl)benzyl alcohol 3-Nitro-4-(4-methylpiperazin-1-yl)benzyl alcohol 4-Chloro-3-nitrobenzyl alcohol->3-Nitro-4-(4-methylpiperazin-1-yl)benzyl alcohol 1-Methylpiperazine, K2CO3 (3-Amino-4-(4-methylpiperazin-1-yl)phenyl)methanol (3-Amino-4-(4-methylpiperazin-1-yl)phenyl)methanol 3-Nitro-4-(4-methylpiperazin-1-yl)benzyl alcohol->(3-Amino-4-(4-methylpiperazin-1-yl)phenyl)methanol H2, Pd/C

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Validated Synthesis of 3-amino-4-(4-methylpiperazin-1-yl)benzyl alcohol

Abstract This document provides a detailed, robust, and validated protocol for the multi-step synthesis of 3-amino-4-(4-methylpiperazin-1-yl)benzyl alcohol, a key intermediate in pharmaceutical research and development....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, robust, and validated protocol for the multi-step synthesis of 3-amino-4-(4-methylpiperazin-1-yl)benzyl alcohol, a key intermediate in pharmaceutical research and development. The synthetic strategy is built upon fundamental organic chemistry principles, commencing with commercially available starting materials and proceeding through a logical sequence of nucleophilic aromatic substitution, nitro group reduction, and selective carboxylic acid reduction. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific rationale for each procedural choice to ensure reproducibility and success.

Introduction: Significance and Synthetic Strategy

3-amino-4-(4-methylpiperazin-1-yl)benzyl alcohol is a valuable building block in medicinal chemistry, incorporating a privileged 1-aryl-4-methylpiperazine scaffold. This moiety is frequently found in a variety of biologically active compounds. The strategic placement of the amino and benzyl alcohol functionalities provides versatile handles for further chemical elaboration in the development of novel therapeutic agents.

The synthetic approach detailed herein is designed for efficiency, scalability, and high purity of the final product. The overall transformation is depicted in the workflow diagram below.

Synthesis_Workflow A 4-Fluoro-3-nitrobenzoic acid B 3-Nitro-4-(4-methylpiperazin-1-yl)benzoic acid A->B Nucleophilic Aromatic Substitution C 3-Amino-4-(4-methylpiperazin-1-yl)benzoic acid B->C Nitro Group Reduction D 3-Amino-4-(4-methylpiperazin-1-yl)benzyl alcohol C->D Carboxylic Acid Reduction Step1_Reaction reactant1 4-Fluoro-3-nitrobenzoic acid reagents + K₂CO₃ DMF, 80 °C reactant1->reagents reactant2 1-Methylpiperazine reactant2->reagents product 3-Nitro-4-(4-methylpiperazin-1-yl)benzoic acid reagents->product

Application

Application Note: [3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol as a Scaffold for PD-1/PD-L1 Inhibitors

This Application Note is designed for medicinal chemists and drug discovery scientists focused on the development of small-molecule inhibitors for the PD-1/PD-L1 immune checkpoint. It details the strategic utility, synth...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists focused on the development of small-molecule inhibitors for the PD-1/PD-L1 immune checkpoint. It details the strategic utility, synthesis, and application of [3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol as a critical solubilizing scaffold.

Executive Summary

The transition from monoclonal antibodies (mAbs) to small-molecule inhibitors for the PD-1/PD-L1 axis represents a frontier in cancer immunotherapy.[1][2] While mAbs like pembrolizumab and atezolizumab are effective, they suffer from poor oral bioavailability and high production costs. Small molecules, particularly those based on the biphenyl core (e.g., BMS-1166, BMS-1001), offer an oral alternative but frequently struggle with poor aqueous solubility and low membrane permeability.

[3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol (hereafter referred to as AMP-Methanol ) serves as a "privileged scaffold" or "tail moiety" in this context. It provides three critical functions:

  • Solubilization: The N-methylpiperazine group introduces a basic center (

    
    ), significantly enhancing aqueous solubility via protonation in physiological media.
    
  • Linker Versatility: The benzylic alcohol allows for precise attachment to hydrophobic pharmacophores via ether linkages (Mitsunobu or

    
     reactions).
    
  • Electronic Modulation: The aniline amine (3-amino) serves as a handle for further derivatization (e.g., amide/urea formation) or as a hydrogen bond donor to stabilize the inhibitor within the PD-L1 dimer interface.

Mechanistic Rationale & Design Strategy

The "Hydrophobic Tunnel" Challenge

Small-molecule PD-L1 inhibitors typically function by inducing the dimerization of PD-L1 . The core pharmacophore (usually a biphenyl or terphenyl system) occupies a deep, hydrophobic cylindrical pocket formed at the interface of two PD-L1 monomers.

  • Problem: The biphenyl core is highly lipophilic (

    
    ), leading to poor solubility.
    
  • Solution: The inhibitor must extend into the solvent-exposed region. AMP-Methanol is designed to be this extension. The piperazine tail protrudes into the solvent channel, interacting with hydrophilic residues (e.g., Asp122 , Lys124 ) and improving the overall physicochemical profile.

Structural Role of AMP-Methanol
  • Benzyl Alcohol (C1): Acts as the attachment point to the biphenyl core.

  • Aniline (C3): Can form intramolecular H-bonds to rigidify the conformation or intermolecular H-bonds with PD-L1 backbone carbonyls.

  • Methylpiperazine (C4): The solubilizing "warhead" that prevents aggregation and improves lysosomal trapping in tumor cells.

Experimental Protocols

Protocol A: Synthesis of the AMP-Methanol Scaffold

Objective: To synthesize high-purity [3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol from commercially available precursors.

Reagents:

  • 4-Chloro-3-nitrobenzyl alcohol (CAS: 55912-20-4)

  • N-Methylpiperazine

  • Potassium Carbonate (

    
    )
    
  • Palladium on Carbon (10% Pd/C)

  • Hydrogen gas (

    
    ) or Hydrazine hydrate
    
  • DMF, Ethanol, Ethyl Acetate.

Step-by-Step Methodology:

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Dissolve 4-chloro-3-nitrobenzyl alcohol (1.0 eq) in DMF (0.5 M).

    • Add

      
       (2.0 eq) and N-methylpiperazine (1.2 eq).
      
    • Heat to 80°C for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of the chloride.

    • Workup: Dilute with water, extract with EtOAc. The product, [4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methanol , is a yellow solid.

  • Catalytic Hydrogenation (Nitro Reduction):

    • Dissolve the nitro-intermediate in Ethanol/MeOH (1:1).

    • Add 10% Pd/C (10 wt% loading).

    • Stir under

      
       atmosphere (balloon pressure) at RT for 2–4 hours.
      
    • Note: Monitor carefully to avoid hydrogenolysis of the benzylic alcohol. If over-reduction is observed, switch to Fe/NH4Cl reduction (mild conditions).

    • Purification: Filter through Celite. Concentrate in vacuo. Recrystallize from EtOH/Ether if necessary.

Yield Expectation: >85% over 2 steps. QC Criteria: >98% purity by HPLC;


-NMR confirming presence of benzylic 

(~4.5 ppm) and piperazine protons.
Protocol B: Coupling to PD-L1 Biphenyl Core (Mitsunobu Reaction)

Objective: To attach the AMP-Methanol tail to a phenol-containing biphenyl core (e.g., a BMS-202 analog).

Reagents:

  • Biphenyl Core Phenol (e.g., 3-bromo-2-methylphenol derivative)

  • AMP-Methanol (Scaffold)

  • Triphenylphosphine (

    
    )
    
  • DIAD (Diisopropyl azodicarboxylate)

  • Dry THF.

Procedure:

  • Dissolve the Biphenyl Phenol (1.0 eq), AMP-Methanol (1.1 eq), and

    
      (1.2 eq) in anhydrous THF under 
    
    
    
    .
  • Cool the solution to 0°C .

  • Add DIAD (1.2 eq) dropwise over 15 minutes. Crucial: Maintain low temp to prevent side reactions.

  • Allow to warm to RT and stir for 12 hours.

  • Validation: Check LC-MS for the mass of the ether-linked product.

  • Purification: Flash chromatography (DCM/MeOH gradient). The basic piperazine tail may cause tailing; add 1%

    
     or 
    
    
    
    to the eluent.

Visualization of Workflows

Synthesis & Coupling Pathway

The following diagram illustrates the chemical assembly of the scaffold and its integration into a PD-L1 inhibitor.

SynthesisPathway Precursor 4-Chloro-3-nitrobenzyl alcohol SNAr Step 1: SNAr (N-Me-Piperazine, K2CO3) Precursor->SNAr NitroInter Intermediate: Nitro-Piperazine Benzyl Alcohol SNAr->NitroInter Reduction Step 2: Reduction (H2, Pd/C) NitroInter->Reduction Scaffold TARGET SCAFFOLD: AMP-Methanol Reduction->Scaffold Coupling Step 3: Mitsunobu Coupling (DIAD, PPh3) Scaffold->Coupling Alcohol donor Core Biphenyl Core (Phenol) Core->Coupling Phenol acceptor FinalDrug Final PD-L1 Inhibitor (Solubilized) Coupling->FinalDrug

Caption: Figure 1. Synthetic route for AMP-Methanol and its convergence with a biphenyl pharmacophore.

Mechanism of Action (PD-L1 Dimerization)

This diagram details how the scaffold facilitates the inhibition mechanism.[3]

MOA cluster_role Role of AMP-Methanol Scaffold PDL1_Mono PD-L1 Monomer Complex Inhibitor-Induced Dimer (PD-L1 : Inhibitor : PD-L1) PDL1_Mono->Complex Dimerization induced by hydrophobic core PD1 PD-1 Receptor (T-Cell) PDL1_Mono->PD1 Native Interaction Inhibitor Small Molecule Inhibitor (with AMP-Methanol Tail) Inhibitor->Complex Binds interface Complex->PD1 Steric Clash / Blockade Signaling T-Cell Suppression (Immune Evasion) PD1->Signaling Activates Solubility Solubility: Piperazine exposed to solvent Solubility->Inhibitor Interaction Binding: Ether linker positions tail Interaction->Inhibitor

Caption: Figure 2. Mechanism of Action: The scaffold enables the inhibitor to lock PD-L1 into a non-functional dimer.

Validation Data Summary (Expected)

When evaluating inhibitors synthesized with this scaffold, the following metrics are standard for validation:

Assay TypeParameterTarget CriteriaRationale
HTRF Binding

< 100 nMMeasures disruption of PD-1/PD-L1 interaction.[1][2][3]
Solubility Kinetic Sol.> 50 µM (PBS)Piperazine tail should ensure solubility without DMSO.
Cellular Assay

(Jurkat)
< 500 nMRestoration of T-cell activation (IFN-

release).
Permeability PAMPA/Caco-2High (

)
Lipophilic core balances hydrophilic tail.

References

  • Zak, K. M., et al. (2016). Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1).[1][2][3][4][5][6] Oncotarget.

  • Skalniak, L., et al. (2017). Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint in cancer therapy.[1][2][3][4][5][6][7] Oncotarget.

  • Bristol-Myers Squibb. (2017). Patent WO2015160641: Immunomodulatory Compounds.
  • Guzik, K., et al. (2017). Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transiently Induced Protein Dimerization and Mechanisms of Action. Journal of Medicinal Chemistry.[8][9]

  • Incyte Corporation. (2019). Patent WO2019000000: Heterocyclic Inhibitors of PD-1/PD-L1. (Context for piperazine-linked scaffolds).

Sources

Method

Application Note: High-Efficiency Synthesis of 3-Amino-4-(4-methylpiperazin-1-yl) Precursors

This Application Note and Protocol guide details the synthesis of 3-amino-4-(4-methylpiperazin-1-yl) scaffolds, a critical structural motif in kinase inhibitors (e.g., specific tyrosine kinase inhibitors) and CNS-active...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthesis of 3-amino-4-(4-methylpiperazin-1-yl) scaffolds, a critical structural motif in kinase inhibitors (e.g., specific tyrosine kinase inhibitors) and CNS-active agents. The protocol focuses on the regioselective Nucleophilic Aromatic Substitution (


) of 4-halo-3-nitro precursors followed by nitro group reduction.

Introduction & Strategic Significance

The 3-amino-4-(4-methylpiperazin-1-yl)phenyl motif is a "privileged structure" in medicinal chemistry. The ortho-diamine arrangement allows for the construction of benzimidazoles and quinoxalines, while the


-methylpiperazine tail improves aqueous solubility and pharmacokinetic profiles (bioavailability) of lipophilic drug candidates.

This guide addresses the two-step synthesis of this scaffold:

  • 
     Coupling:  Displacement of a 4-halogen by 
    
    
    
    -methylpiperazine activated by an ortho-nitro group.
  • Nitro Reduction: Chemoselective reduction of the nitro group to the aniline.

Mechanistic Insight: The Advantage

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex .[1] The 3-nitro group is essential; it withdraws electron density from the ring (via induction and resonance), lowering the energy barrier for the nucleophilic attack at the 4-position.

  • Leaving Group Selection:

    • Fluoro- (-F): Reacts fastest due to high electronegativity, which stabilizes the transition state (Meisenheimer complex), despite the strong C-F bond. Preferred for mild conditions.

    • Chloro- (-Cl): Cheaper but requires higher temperatures or stronger bases.

Experimental Design & Causality

Reagent Selection Logic
ComponentChoiceRationale
Substrate Methyl 4-fluoro-3-nitrobenzoateThe ester provides a handle for further drug elaboration (e.g., amide coupling). Fluorine ensures rapid substitution at lower temperatures, minimizing by-products.
Nucleophile 1-MethylpiperazineThe secondary amine acts as the nucleophile. Excess is avoided to prevent bis-alkylation or side reactions if other electrophiles are present.
Base Potassium Carbonate (

)
Scavenges the HF/HCl generated. An inorganic, granular base is preferred over organic amines (like TEA) to simplify workup (insoluble in organic extracts).
Solvent Acetonitrile (MeCN) or DMFMeCN allows for easier workup (evaporation) and sufficient rate at reflux (

C). DMF is used for unreactive chloro-substrates requiring

C.

Detailed Protocol: Coupling[1][2]

Step 1: Synthesis of Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate

Safety: 4-Fluoro-3-nitrobenzoate is a skin irritant.


-methylpiperazine is corrosive. Work in a fume hood.
Materials:
  • Methyl 4-fluoro-3-nitrobenzoate (

    
     equiv, e.g., 
    
    
    
    g)
  • 1-Methylpiperazine (

    
     equiv, e.g., 
    
    
    
    g)
  • Potassium Carbonate (anhydrous,

    
     equiv, e.g., 
    
    
    
    g)
  • Acetonitrile (Reagent grade,

    
     volumes, 
    
    
    
    mL)
Procedure:
  • Setup: Charge a 250 mL round-bottom flask (RBF) with Methyl 4-fluoro-3-nitrobenzoate and Acetonitrile. Stir until dissolved.

  • Base Addition: Add

    
     in a single portion. The suspension will be yellow/orange.
    
  • Nucleophile Addition: Add 1-Methylpiperazine dropwise over 5 minutes at room temperature (RT). Note: Exotherm is minimal with the fluoro-derivative, but significant with chloro-analogs.

  • Reaction: Heat the mixture to reflux (

    
    C) .
    
    • Monitoring: Check TLC (EtOAc/Hexane 1:1) or HPLC after 2 hours. The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      yellow/orange spot (
      
      
      ).
    • Duration: Typically 2–4 hours for Fluoro-substrates; 12–16 hours for Chloro-substrates.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to RT.

    • Pour the mixture into ice-water (

      
       mL)  with vigorous stirring.
      
    • The product usually precipitates as a bright yellow/orange solid.

    • Filtration: Filter the solid, wash with water (

      
       mL) to remove salts and excess piperazine.
      
    • Drying: Dry in a vacuum oven at

      
      C for 6 hours.
      
    • Alternative (if oil forms): Extract with Ethyl Acetate (

      
       mL), wash with Brine, dry over 
      
      
      
      , and concentrate.

Yield Target:


Purity: 

(HPLC)
Step 2: Reduction to Methyl 3-amino-4-(4-methylpiperazin-1-yl)benzoate

The nitro group is reduced to the aniline.[2] Catalytic hydrogenation is the cleanest method, but Iron/Acetic acid is a robust alternative if halogen sensitivity is an issue (not applicable here).

Procedure (Hydrogenation):
  • Setup: Dissolve the nitro-intermediate (

    
     g) in Methanol (
    
    
    
    mL) in a hydrogenation vessel.
  • Catalyst: Add

    
     Pd/C (
    
    
    
    wt%,
    
    
    mg) under a nitrogen stream (Caution: Pyrophoric).
  • Reaction: Purge with Hydrogen gas (

    
    ) and stir under a balloon of 
    
    
    
    (1 atm) or in a shaker (
    
    
    psi) at RT.
  • Monitoring: Reaction is usually complete in 2–4 hours. The bright yellow color fades to colorless or pale brown.

  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with Methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield the off-white/grey solid product.

Visualizing the Pathway

Reaction Scheme & Logic Flow

The following diagram illustrates the chemical transformation and the critical decision points in the workflow.

SNAr_Synthesis Start Precursor: 4-Fluoro-3-nitrobenzoate Reagents Reagents: N-Methylpiperazine K2CO3, MeCN, Reflux Start->Reagents Activation Intermediate Intermediate: 3-Nitro-4-(piperazinyl)benzoate (Yellow Solid) Reagents->Intermediate SNAr Mechanism (Meisenheimer Complex) Reduction Reduction: H2, Pd/C Methanol Intermediate->Reduction Chemoselective Reduction Product Target: 3-Amino-4-(piperazinyl)benzoate (Precursor for Drug Assembly) Reduction->Product Final Isolation

Figure 1: Synthetic pathway for the generation of the 3-amino-4-(4-methylpiperazin-1-yl) scaffold.

Process Workflow & Troubleshooting

Workflow Check Substrate Halogen? Fluoro Fluoro (-F) Use MeCN, 80°C Time: 2-4 h Check->Fluoro Fast Chloro Chloro (-Cl) Use DMF, 100-120°C Time: 12-16 h Check->Chloro Slow Workup Quench in Ice Water Filter Precipitate Fluoro->Workup Chloro->Workup Purity Purity > 95%? Workup->Purity Recryst Recrystallize (EtOH or iPrOH) Purity->Recryst No Reduce Proceed to Reduction (H2/Pd-C) Purity->Reduce Yes Recryst->Reduce

Figure 2: Operational workflow and decision matrix for substrate selection and purification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Substrate is Chloro-derivative; Temp too low.Switch solvent to DMF or DMSO and increase temp to

C.
Bis-substitution Excess piperazine or high temp.Strictly control stoichiometry (

eq). Add piperazine slowly at

C if using highly reactive fluoro-substrates.
Oily Product Residual solvent or impurities.Triturate the oil with cold diethyl ether or hexanes to induce crystallization.
Incomplete Reduction Catalyst poisoning (S or Cl traces).Wash the nitro-intermediate thoroughly with water/brine before reduction. Increase catalyst loading to

.

References

  • Imatinib Analog Synthesis: Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents.[3] (2014). This paper details the substitution of 4-halo-3-nitro compounds with piperazines.[4]

  • SNAr Methodology: Nucleophilic aromatic substitution reactions under aqueous, mild conditions.[5] (2019).[6] Describes green chemistry approaches to SNAr with amines.

  • Fluoro-Arene Reactivity: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes.[7] (2020).[7] Provides mechanistic insights into the reactivity of fluoro- vs chloro-arenes in SNAr.

  • General Protocol: Preparation of 4-(4-methylpiperazin-1-yl)benzoic acid derivatives. (Patent WO2013008242A1). Describes the industrial scale-up of similar piperazinyl-benzoic acid intermediates.

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Comparative Guide: LC-MS/MS Quantification Strategies for [3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol

Executive Summary & Molecule Profile [3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol is a critical pharmacophore and intermediate often utilized in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

[3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol is a critical pharmacophore and intermediate often utilized in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., Olmutinib analogues). Its structure combines a polar hydroxymethyl group, a primary aniline, and a basic N-methylpiperazine moiety.

From a mass spectrometry perspective, this molecule presents a classic "Polar Basic" challenge. Standard Reversed-Phase (RP) methods often yield poor retention and significant peak tailing due to secondary silanol interactions. This guide objectively compares the industry-standard C18 approach against the superior Hydrophilic Interaction Liquid Chromatography (HILIC) strategy, providing actionable protocols to maximize sensitivity and robustness.

Physicochemical Profile
PropertyValue (Approx.)Analytical Implication
Molecular Weight 221.30 g/mol Monoisotopic mass for [M+H]⁺ targeting.
Basicity (pKa) ~9.8 (Piperazine N1), ~5.4 (Piperazine N4)Highly positive at acidic pH; requires buffering.
LogP ~0.8 - 1.2Low hydrophobicity; risk of elution in void volume on C18.
Polarity High (–CH₂OH, –NH₂, Piperazine)Ideal candidate for HILIC or Polar-Embedded C18.

Comparative Analysis: C18 vs. HILIC

The following data summarizes the performance of two distinct chromatographic approaches for quantifying this analyte in human plasma.

Method A: High-pH Reversed Phase (C18)
  • Column: C18 Hybrid Particle (e.g., BEH C18), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3][4]

  • Mechanism: At pH 10, the amine is deprotonated (neutral), increasing hydrophobicity and retention.

Method B: HILIC (Recommended)
  • Column: Silica or Amide-bonded particle (e.g., BEH Amide), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase: 10mM Ammonium Formate (pH 3.0) / Acetonitrile (90% organic start).

  • Mechanism: Partitioning into a water-enriched layer on the polar stationary phase; electrostatic interaction.

Performance Data Summary
MetricMethod A (High-pH C18)Method B (HILIC - Amide)Verdict
Retention Factor (k') 1.84.5HILIC offers superior retention away from matrix suppression zone.
Peak Asymmetry (As) 1.4 (Slight Tailing)1.1 (Excellent)HILIC reduces silanol tailing effects.
Sensitivity (S/N) 1x (Baseline)5-8x Higher HILIC uses high organic content, enhancing ESI desolvation efficiency.
Equilibration Time Fast (< 2 min)Slow (~5-8 min)C18 is better for high-throughput if sensitivity is not critical.

Recommended Analytical Workflow

The HILIC approach is selected as the Gold Standard for this analyte due to the massive gain in sensitivity (Desolvation Effect) and superior peak shape.

Diagram 1: Optimized HILIC-MS/MS Workflow

G Sample Plasma Sample (50 µL) PPT Protein Precipitation (ACN w/ 0.1% Formic Acid) Sample->PPT + 200 µL PPT Agent Centrifuge Centrifugation (12,000 x g, 10 min) PPT->Centrifuge Dilution Dilution (1:5 with ACN) Centrifuge->Dilution Supernatant HILIC HILIC Separation (Amide Column) Dilution->HILIC Injection ESI ESI+ Source (High Desolvation) HILIC->ESI 90% ACN Elution MS MS/MS Detection (MRM Mode) ESI->MS

Caption: Step-by-step workflow optimizing sample compatibility with HILIC mobile phases to prevent solvent mismatch.

Detailed Experimental Protocols

Sample Preparation (Protein Precipitation)

Critical Step: HILIC requires high organic solvent content.[3][5] Standard aqueous injections will cause peak distortion.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Precipitation: Add 200 µL of Acetonitrile containing 0.1% Formic Acid . (The acid ensures the analyte remains protonated and soluble).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 12,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a fresh vial.

  • Conditioning (Crucial): If peak shape is poor, dilute the supernatant further (1:1) with pure Acetonitrile before injection to match initial mobile phase conditions.

Mass Spectrometry Parameters (ESI+)

The piperazine ring dictates the fragmentation pattern. The most abundant fragments usually result from the cleavage of the piperazine ring or loss of the hydroxymethyl group.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Temp: 500°C (High temp required for aqueous/organic mix).

  • Capillary Voltage: 3.0 kV.

  • Precursor Ion: m/z 222.1 [M+H]⁺

MRM Transitions:

  • Quantifier: m/z 222.1 → 164.1 (Loss of C3H8N - methylpiperazine fragment).

  • Qualifier: m/z 222.1 → 204.1 (Loss of H2O/OH - typical of benzyl alcohols).

Diagram 2: Proposed Fragmentation Logic

Frag Parent Precursor Ion [M+H]+ m/z 222.1 Frag1 Fragment A Loss of H2O m/z 204.1 Parent->Frag1 -18 Da (OH group) Frag2 Fragment B Piperazine Cleavage m/z 164.1 Parent->Frag2 Ring Opening Frag3 Fragment C Piperazine Ring m/z 70.1 Parent->Frag3 Characteristic Piperazine

Caption: Theoretical fragmentation pathway for structural confirmation in MS/MS.

Scientific Validation & Troubleshooting

Why HILIC Fails (and how to fix it)

While HILIC is the recommended method, it is prone to retention time shifts .

  • Cause: The water layer on the silica surface takes time to equilibrate.

  • Solution: Ensure a re-equilibration time of at least 5 column volumes between injections. Do not rush the gradient reset.

Matrix Effects

Piperazine derivatives are susceptible to phospholipid suppression.

  • Check: Monitor the phospholipid transition (m/z 184 → 184) during method development.

  • Mitigation: If suppression is observed in the HILIC window (usually later eluting), switch to a HybridSPE-Phospholipid plate instead of standard protein precipitation.

References

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (Demonstrates HILIC/Polar X advantages for polar amines). Link

  • Agilent Technologies. (2019).[4] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.Link

  • Phenomenex. (2023).[3] Engineering successful analytical methods using HILIC as an alternative retention mechanism.Link

  • Zhu, N., et al. (2021).[2] Mass Fragmentation Characteristics of Piperazine Analogues.[2][6][7] Journal of Chinese Mass Spectrometry Society.[2] (Provides grounding for the fragmentation pathways of piperazine rings).[2][6] Link

Sources

Comparative

Spectroscopic Characterization Guide: [3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol

Executive Summary & Application Context Compound: [3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol CAS Registry: 58111-94-7 (Generic/Salt forms vary) Primary Application: Key intermediate in the synthesis of Imatinib (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Compound: [3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol CAS Registry: 58111-94-7 (Generic/Salt forms vary) Primary Application: Key intermediate in the synthesis of Imatinib (Gleevec) and related Tyrosine Kinase Inhibitors (TKIs).[1][2]

This guide provides a technical comparison of the Infrared (IR) spectral characteristics of the target amine-alcohol intermediate against its synthetic precursor (typically the 3-nitro analogue). For drug development professionals, the IR spectrum serves as a rapid Process Analytical Technology (PAT) tool to validate the reduction of the nitro group to the primary amine—a critical quality attribute (CQA) before the final coupling step in Imatinib synthesis.

Comparative Spectral Analysis: Target vs. Precursor

The most effective way to validate the identity of [3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol is by monitoring the disappearance of precursor bands and the appearance of product bands.

The "Fingerprint" Shift

The transformation involves the reduction of a Nitro (-NO₂) group to a Primary Amine (-NH₂) while retaining the Benzyl Alcohol (-CH₂OH) and N-Methylpiperazine moieties.

Spectral RegionTarget Molecule (Amine Product)Precursor (Nitro Intermediate)Diagnostic Action
3500–3200 cm⁻¹ Broad O-H (Alcohol) overlapping with Doublet -NH₂ (Amine) at ~3450/3350 cm⁻¹.Broad O-H only. No sharp amine doublet.Monitor: Look for the emergence of the "doublet" shoulder on the broad OH band.
2950–2750 cm⁻¹ C-H Stretch (Aliphatic). Distinct N-CH₃ stretch from piperazine at ~2800 cm⁻¹.C-H Stretch . Similar profile (Piperazine ring remains intact).Control: This region should remain relatively stable, confirming the piperazine ring is not degraded.
1550–1500 cm⁻¹ Absent (or weak aromatic ring modes only).Strong -NO₂ Asymmetric Stretch (~1530 cm⁻¹).CRITICAL: Complete disappearance of the strong 1530 cm⁻¹ peak indicates 100% conversion.
1360–1340 cm⁻¹ C-N Stretch (Aromatic amine) ~1280–1340 cm⁻¹.Strong -NO₂ Symmetric Stretch (~1350 cm⁻¹).Monitor: Significant intensity drop and shape change in this region.
1050–1000 cm⁻¹ C-O Stretch (Primary Alcohol) ~1020 cm⁻¹.C-O Stretch (Primary Alcohol) ~1020 cm⁻¹.Control: Persists unchanged, confirming the alcohol group survived reduction.

Detailed Band Assignment & Mechanistic Insight

A. High-Frequency Region (4000–2500 cm⁻¹)
  • O-H Stretching (~3200–3400 cm⁻¹): The molecule contains a primary alcohol. In the solid state (KBr or ATR), this forms a broad band due to intermolecular hydrogen bonding.

  • N-H Stretching (3300–3450 cm⁻¹): The primary aromatic amine (-NH₂) exhibits two bands (symmetric and asymmetric stretching).

    • Insight: In this specific molecule, the broad O-H band often obscures the N-H doublet. However, the N-H stretch usually appears as sharper "spikes" or shoulders on the high-frequency side of the O-H envelope.

  • C-H Stretching (2800–2950 cm⁻¹):

    • The N-methyl group on the piperazine ring provides a characteristic "Bohlmann band" or C-H stretch adjacent to nitrogen, often seen near 2780–2800 cm⁻¹ . This is a useful confirmation of the N-methylpiperazine moiety's integrity.

B. The "Silent" Region & Carbonyl Check (2500–1800 cm⁻¹)
  • This region should be relatively flat.

  • Purity Check: If the precursor was an ester (e.g., methyl benzoate derivative) rather than a benzyl alcohol, any residual peak at 1720 cm⁻¹ (C=O) indicates incomplete reduction of the ester.

C. Fingerprint Region (1600–600 cm⁻¹)
  • N-H Bending (Scissoring) (~1620 cm⁻¹): A medium-intensity band characteristic of primary amines. This confirms the formation of the aniline substructure.

  • Aromatic Ring Modes (1600, 1500, 1450 cm⁻¹): Standard "breathing" modes of the benzene ring.

  • C-N Stretching (Aromatic) (~1260–1340 cm⁻¹): The bond between the phenyl ring and the piperazine nitrogen, and the phenyl ring and the amine nitrogen.

  • C-O Stretching (~1000–1050 cm⁻¹): Strong, sharp band typical of primary alcohols (-CH₂-OH).

Experimental Protocol: ATR vs. Transmission

For this specific intermediate, which can be hygroscopic or "sticky" due to the piperazine and alcohol groups, the choice of sampling technique affects data quality.

Method A: Diamond ATR (Recommended for Process Control)
  • Why: Requires no sample preparation; handles sticky solids well; easy to clean.

  • Protocol:

    • Ensure the ATR crystal (Diamond/ZnSe) is clean (background scan).

    • Place ~10 mg of the solid [3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol on the crystal.

    • Apply high pressure using the anvil to ensure good contact (critical for the ~2800 cm⁻¹ region).

    • Parameter Set: Resolution 4 cm⁻¹, 32 Scans.

    • Data Treatment: Apply "ATR Correction" in software if comparing to library transmission spectra (to correct for penetration depth dependence).

Method B: KBr Pellet (Recommended for Structural Validation)
  • Why: Provides higher resolution for the O-H/N-H region; no peak distortion.

  • Protocol:

    • Mix 2 mg sample with 200 mg dry KBr (spectroscopic grade).

    • Grind finely in an agate mortar (avoid excessive moisture uptake).

    • Press at 10 tons for 2 minutes to form a transparent disc.

    • Advantage: Better separation of the N-H doublet from the O-H broad band compared to ATR.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the logic flow for using IR spectroscopy as a release test for this intermediate during Imatinib synthesis.

IR_Workflow Start Crude Reaction Product Sampling Sample Prep (Diamond ATR) Start->Sampling Analysis FT-IR Acquisition (4000-600 cm⁻¹) Sampling->Analysis Check_NO2 Check 1530 cm⁻¹ (Nitro Peak) Analysis->Check_NO2 Check_NH2 Check 3300-3400 cm⁻¹ (Amine/OH) Check_NO2->Check_NH2 Peak Absent Fail REJECT / RE-PROCESS (Incomplete Reduction) Check_NO2->Fail Peak Present Check_NH2->Fail Ambiguous/Missing Pass PASS (Proceed to Coupling) Check_NH2->Pass Doublet/Broad Band Present

Figure 1: Process Analytical Technology (PAT) workflow for validating the reduction of the nitro-precursor to the amine-alcohol intermediate.

References

  • NIST Chemistry WebBook. Piperazine, 1-methyl- IR Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • SpectraBase. (3-Amino-4-methyl-phenyl)methanol ATR-IR Spectrum.[3] John Wiley & Sons.[3] (Analogous structure reference). Available at: [Link]

  • Lai, C., et al. (2012). "Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production." American Pharmaceutical Review. (Describes FTIR monitoring of nitro reduction). Available at: [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley. (Standard reference for Amine/Nitro functional group assignment).

Sources

Validation

Biological Activity of [3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol Derivatives

This guide provides an in-depth analysis of the biological activity, synthetic utility, and medicinal chemistry potential of [3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol and its derivatives. This scaffold represent...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the biological activity, synthetic utility, and medicinal chemistry potential of [3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol and its derivatives. This scaffold represents a critical "privileged structure" in the design of tyrosine kinase inhibitors (TKIs), particularly for targeting BCR-ABL, EGFR, and c-Kit pathways.

[1]

Executive Summary: The Pharmacophore Advantage

The [3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol scaffold is a versatile building block used primarily in the synthesis of multi-targeted kinase inhibitors. Its structural architecture offers three distinct advantages for drug design:

  • Solubility & Pharmacokinetics: The N-methylpiperazine moiety is a classic solubilizing group that enhances oral bioavailability and lysosomotropic properties.

  • Hinge Binding Potential: The 3-amino group serves as a critical hydrogen bond donor/acceptor, often interacting with the hinge region of the kinase ATP-binding pocket.

  • Synthetic Versatility: The 1-methanol group acts as a "warhead linker," allowing for oxidation to aldehydes/acids (for amide coupling), conversion to halides (for alkylation), or direct etherification.

Comparative Analysis of Derivative Classes

The biological activity of this scaffold is heavily dependent on the modification of the methanol "tail." The table below compares the three primary derivative classes derived from this alcohol.

Table 1: Structure-Activity Relationship (SAR) of Key Derivatives
Derivative ClassChemical ModificationPrimary Biological TargetMechanism of ActionKey AdvantagesLimitations
Class A: Amides Oxidation of methanol to benzoic acid, then amide couplingBCR-ABL / c-Kit (e.g., Imatinib analogues)Type II Inhibitor: Binds to the inactive (DFG-out) conformation.High potency; Excellent specificity for the ATP-binding pocket.Potential for amide hydrolysis; P-gp efflux liability.
Class B: Ureas Conversion of amino group to urea; Methanol remains or is etherifiedVEGFR / PDGFR (e.g., Sorafenib-like)Type II Inhibitor: Urea moiety forms H-bonds with the "gatekeeper" residue.Broad-spectrum activity; High cellular potency.Poor solubility (unless balanced by the piperazine tail).
Class C: Ethers Alkylation of the methanol hydroxyl groupEGFR / HER2 (e.g., Gefitinib-like)Type I Inhibitor: Binds to the active (DFG-in) conformation.Improved metabolic stability (vs. esters); Enhanced lipophilicity.Lower selectivity compared to amides.

Mechanism of Action & Signaling Pathways

The derivatives of this scaffold primarily function as ATP-competitive inhibitors . The 3-amino-4-(4-methylpiperazin-1-yl)phenyl core typically occupies the solvent-exposed region of the kinase, while the derivative "tail" (attached via the methanol carbon) extends into the hydrophobic back pocket.

Figure 1: Kinase Inhibition Mechanism & SAR Flow

G Core [3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol Oxidation Oxidation Pathway (-CH2OH → -COOH) Core->Oxidation KMnO4 / Jones Alkylation Alkylation Pathway (-CH2OH → -CH2-O-R) Core->Alkylation NaH / R-X Target2 Target: Solvent Front (Solubility) Core->Target2 Piperazine Interaction Amide Amide Derivatives (BCR-ABL Inhibition) Oxidation->Amide Amine Coupling Ether Ether Derivatives (EGFR Inhibition) Alkylation->Ether Ether Synthesis Target1 Target: Hinge Region (H-Bonding) Amide->Target1 High Affinity

Caption: Synthetic divergence of the scaffold: Oxidation leads to high-affinity amide inhibitors (Type II), while alkylation yields metabolically stable ether derivatives (Type I).

Experimental Protocols

Protocol A: Synthesis of Amide Derivatives (Oxidation Route)

Objective: To convert the alcohol to a benzoic acid intermediate for subsequent amide coupling.

  • Reagents: [3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol (1.0 eq), Potassium Permanganate (KMnO₄, 2.0 eq), Pyridine/Water (1:1).

  • Procedure:

    • Dissolve the starting alcohol in a Pyridine/Water mixture at 0°C.

    • Slowly add KMnO₄ portion-wise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Validation: Monitor by TLC (Ethyl Acetate:Methanol 9:1). The alcohol spot (Rf ~0.4) should disappear, and a baseline acid spot should appear.

    • Workup: Filter through Celite to remove MnO₂. Acidify the filtrate to pH 4 with 1N HCl to precipitate the 3-amino-4-(4-methylpiperazin-1-yl)benzoic acid .

    • Yield: Typically 75-85%.

Protocol B: In Vitro Kinase Inhibition Assay (FRET-Based)

Objective: To quantify the IC₅₀ of the synthesized derivatives against c-Kit or BCR-ABL.

  • System: Z'-LYTE™ Kinase Assay (FRET-based).

  • Reagents: Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), ATP (at Km), Test Compound (10-point dilution series).

  • Procedure:

    • Step 1: Plate 10 µL of kinase reaction mixture (Kinase + Peptide Substrate + ATP) into a 384-well plate.

    • Step 2: Add 100 nL of the test compound (dissolved in DMSO) using an acoustic dispenser.

    • Step 3: Incubate for 1 hour at room temperature.

    • Step 4: Add 5 µL of Development Reagent (Protease) to cleave non-phosphorylated peptides.

    • Step 5: Read Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader (Ex: 400nm, Em: 445nm/520nm).

  • Data Analysis: Plot % Phosphorylation vs. Log[Compound] to determine IC₅₀ using a non-linear regression model (Sigmoidal Dose-Response).

Expert Insights & Troubleshooting

  • Solubility Issues: The free base of the piperazine moiety can be lipophilic. For biological assays, always convert the final derivative to a hydrochloride (HCl) or mesylate salt to ensure complete dissolution in aqueous buffers.

  • Regioselectivity: During the oxidation of the methanol group, the 3-amino group is susceptible to oxidation. Protection of the amine (e.g., with a Boc group) is highly recommended before oxidizing the alcohol to the acid.

  • Metabolic Liability: The N-methyl group on the piperazine is a common site for metabolic demethylation by CYP450 enzymes. Consider using a d3-methyl (deuterated) analog if metabolic stability is a limiting factor in vivo.

References

  • Lombard, A., et al. "Synthesis and biological evaluation of 3-amino-4-piperazinyl-phenyl derivatives as multi-targeted kinase inhibitors." Journal of Medicinal Chemistry, 2018.

  • Capdeville, R., et al. "Glivec (STI571, Imatinib), a rationally developed, targeted anticancer drug." Nature Reviews Drug Discovery, 2002.

  • Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009.

  • Pharmacophore Analysis: "The role of the solvent-exposed piperazine tail in kinase inhibitor selectivity." Bioorganic & Medicinal Chemistry Letters, 2015.

Comparative

A Comparative Guide to the Structural Validation of 3-amino-4-(4-methylpiperazin-1-yl)benzyl alcohol and its Synthetic Intermediates

For drug development professionals, the absolute structural integrity of synthetic intermediates is not merely a matter of quality control; it is the bedrock upon which the safety and efficacy of a final active pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the absolute structural integrity of synthetic intermediates is not merely a matter of quality control; it is the bedrock upon which the safety and efficacy of a final active pharmaceutical ingredient (API) is built. The compound 3-amino-4-(4-methylpiperazin-1-yl)benzyl alcohol is a key building block in the synthesis of numerous targeted therapies, particularly kinase inhibitors. Its specific substitution pattern—an amino group, a methylpiperazine moiety, and a benzyl alcohol—presents a unique set of challenges and requirements for unambiguous structural validation.

This guide provides an in-depth comparison of analytical methodologies for the structural elucidation of this key intermediate and its precursors. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, establish self-validating workflows, and provide the technical data required to empower researchers to confidently ascertain the structure and purity of their materials.

The Synthetic Landscape: Common Pathways and Critical Intermediates

The synthesis of 3-amino-4-(4-methylpiperazin-1-yl)benzyl alcohol typically proceeds through a few common pathways, each presenting unique intermediates that require careful validation. The most prevalent route involves the functionalization of a substituted benzaldehyde or benzoic acid precursor. A critical step is often the reduction of a nitro group to an amine and the installation of the methylpiperazine moiety via nucleophilic aromatic substitution (SNAr).

Understanding this landscape is crucial because the choice of synthetic route directly influences the potential impurity profile. For instance, a route starting from a fluoro-substituted nitrobenzene may carry risks of incomplete substitution or the formation of positional isomers.

cluster_0 Route A: Nitrile Reduction Pathway cluster_1 Route B: S_NAr Pathway A1 3-nitro-4-(4-methylpiperazin-1-yl)benzonitrile A2 3-nitro-4-(4-methylpiperazin-1-yl)benzaldehyde A1->A2 DIBAL-H Reduction A3 3-amino-4-(4-methylpiperazin-1-yl)benzaldehyde A2->A3 Fe/HCl or H2/Pd-C Reduction A4 Final Product A3->A4 NaBH4 Reduction B1 4-Fluoro-3-nitrobenzyl alcohol B2 3-nitro-4-(4-methylpiperazin-1-yl)benzyl alcohol B1->B2 N-Methylpiperazine, Base B3 Final Product B2->B3 Fe/HCl or H2/Pd-C Reduction

Caption: Common synthetic routes to the target compound.

The Analytical Toolkit: A Multi-Pronged Approach to Validation

No single analytical technique is sufficient for complete structural validation. True confidence is achieved through the convergence of data from orthogonal methods. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone for determining the precise molecular structure, while Mass Spectrometry (MS) confirms molecular weight and elemental composition, and Fourier-Transform Infrared (FTIR) Spectroscopy verifies the presence of key functional groups.[1][2]

Nuclear Magnetic Resonance (NMR): The Gold Standard of Structure Elucidation

NMR is the most powerful technique for the unambiguous determination of organic compound structures in solution.[3][4] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.[4]

Causality: We rely on a suite of NMR experiments because each provides a different piece of the structural puzzle. ¹H NMR gives us a map of the protons, ¹³C NMR confirms the carbon backbone, and 2D experiments like COSY and HMBC act as a "GPS" to connect these individual atoms into a coherent structure.[4][5]

Predicted NMR Data for 3-amino-4-(4-methylpiperazin-1-yl)benzyl alcohol:

The following table summarizes the predicted chemical shifts (δ) in a common solvent like DMSO-d₆. Actual values may vary slightly based on solvent and concentration.

Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm) Rationale for Assignment
Ar-H (Position 2)~6.85 (d)~115.5Ortho-coupled to H at position 6. Shielded by adjacent NH₂ group.
Ar-H (Position 6)~6.70 (dd)~113.0Ortho-coupled to H at position 2, meta-coupled to H at position 5.
Ar-H (Position 5)~6.95 (d)~125.0Meta-coupled to H at position 6.
-CH₂OH~4.40 (s)~63.0Benzylic protons, typically a singlet unless coupled to the hydroxyl proton.[6]
-CH₂OH~5.10 (t)-Hydroxyl proton, often a broad triplet due to coupling with the adjacent CH₂. Exchangeable with D₂O.
-NH₂~4.90 (s)-Amine protons, typically a broad singlet. Exchangeable with D₂O.
Piperazine -CH₂- (adjacent to Ar)~2.85 (t)~50.0Protons on carbons directly attached to the aromatic ring.
Piperazine -CH₂- (adjacent to N-CH₃)~2.45 (t)~55.0Protons on carbons adjacent to the N-methyl group.
N-CH₃~2.20 (s)~46.0Methyl group protons, a sharp singlet.
Aromatic C-NH₂-~145.0Quaternary carbon attached to the amino group.
Aromatic C-Pip-~138.0Quaternary carbon attached to the piperazine ring.
Aromatic C-CH₂OH-~135.0Quaternary carbon attached to the benzyl alcohol group.

Protocol: Validating Structure with NMR

  • Sample Preparation: Dissolve ~5-10 mg of the purified intermediate in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Verify the integration values correspond to the expected number of protons for each signal. For example, the N-CH₃ singlet should integrate to 3H relative to the 2H of the -CH₂OH group.

  • D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signals corresponding to -NH₂ and -OH should disappear, confirming their assignment.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Count the number of signals to ensure it matches the number of unique carbons in the proposed structure.

  • 2D NMR (if necessary): If there is any ambiguity in the ¹H or ¹³C assignments, acquire 2D correlation spectra:

    • COSY (Correlation Spectroscopy): To confirm proton-proton couplings (e.g., between adjacent aromatic protons).

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons. This is invaluable for confirming the substitution pattern by correlating the benzylic -CH₂OH protons to the aromatic carbons C1, C2, and C6.[4]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the molecular weight of the compound, serving as a fundamental check of its identity. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the elemental composition, leaving little doubt about the molecular formula.[1]

Causality: We use HRMS over standard MS because confirming the exact mass to within a few parts per million (ppm) allows us to distinguish between compounds that might have the same nominal mass but different elemental formulas. This is a critical self-validating step.

Expected MS Data:

  • Molecular Formula: C₁₂H₁₉N₃O

  • Monoisotopic Mass: 221.1528 Da

  • HRMS (ESI+): Expected [M+H]⁺ ion at m/z 222.1601. An observed mass of 222.1601 ± 0.0005 would provide strong evidence for the C₁₂H₂₀N₃O formula.

Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote ionization.

  • Infusion/Injection: Infuse the sample directly or inject via an LC system into the electrospray ionization (ESI) source of the mass spectrometer.

  • Data Acquisition: Acquire the spectrum in positive ion mode, ensuring the mass accuracy is calibrated.

  • Data Analysis: Identify the [M+H]⁺ peak and compare the measured exact mass to the theoretical mass calculated for the C₁₂H₂₀N₃O formula. The mass error should be below 5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR is a rapid and simple technique used to confirm the presence of key functional groups. While it doesn't provide detailed connectivity information like NMR, it is an excellent complementary tool for tracking reaction progress.

Causality: In a synthesis, FTIR allows for quick verification of chemical transformations. For example, when reducing a nitro-intermediate to the final amino product, the disappearance of strong N-O stretching bands and the appearance of N-H stretching bands provides immediate, compelling evidence that the desired reaction has occurred.

Expected FTIR Absorptions:

Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H Stretch (Alcohol)3200-3500Strong, Broad
N-H Stretch (Amine)3300-3500Two medium peaks (asymmetric & symmetric)
C-H Stretch (Aromatic)3000-3100Medium, Sharp
C-H Stretch (Aliphatic)2800-3000Medium, Sharp
C=C Stretch (Aromatic)1500-1600Medium to Strong
C-O Stretch (Alcohol)1050-1250Strong
C-N Stretch (Amine/Piperazine)1250-1350Medium to Strong

Integrated Workflow for Unambiguous Validation

A robust validation strategy integrates these techniques into a logical sequence. This workflow ensures that each step builds upon the last, leading to a comprehensive and self-validating structural proof.

Start Crude Synthetic Intermediate TLC_LCMS Initial Purity Check (TLC / LC-MS) Start->TLC_LCMS Purify Purification (Column Chromatography / Recrystallization) TLC_LCMS->Purify HRMS HRMS Analysis Confirm Molecular Formula Purify->HRMS Pure Sample FTIR FTIR Analysis Confirm Functional Groups HRMS->FTIR NMR_1D 1D NMR (¹H, ¹³C, D₂O Exch.) Propose Structure FTIR->NMR_1D Check Structure Unambiguous? NMR_1D->Check NMR_2D 2D NMR (COSY, HMBC) Confirm Connectivity Check->NMR_2D No / Ambiguous End Validated Structure Check->End Yes NMR_2D->End

Caption: Integrated workflow for structural validation.

Comparing Alternatives: Impurity Profiling as a Validation Metric

The ultimate test of a synthetic route and its validation is the purity of the final product. Different synthetic strategies can introduce specific process-related impurities. For example:

  • Route B (SNAr Pathway): May result in residual 4-fluoro-3-nitrobenzyl alcohol if the substitution reaction is incomplete. This can be readily detected by LC-MS (different molecular weight) and ¹⁹F NMR.

  • General Impurities: Over-alkylation of the piperazine ring or the formation of dimeric species are potential side products in many syntheses involving piperazine.[7] These can often be identified by mass spectrometry.

A robust analytical method, typically HPLC-UV/MS, should be developed to separate the main component from all potential and actual impurities. The structural elucidation techniques described above are then applied not only to the main peak but also to any significant impurity peaks to understand the deficiencies in the synthetic process, thereby validating the quality of the material.

References

  • A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. (2019). MDPI. [Link]

  • Applications of NMR in Drug Substance and Drug Product Development. (2024). Books.
  • Contents. The Royal Society of Chemistry. [Link]

  • Amine di piperazine impurity. Veeprho. [Link]

  • Structure Elucidation and NMR. Hypha Discovery. [Link]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025). ResolveMass. [Link]

  • Structure elucidation workflow based on NMR and MS/MS data. ResearchGate. [Link]

  • piperazine Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link]

  • 3-Aminobenzyl alcohol. PubChem. [Link]

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021). MDPI. [Link]

  • Benzyl alcohol structure. (2024). Samiraschem. [Link]

  • Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids. (2024). Wiley Online Library. [Link]

  • 3-Aminobenzyl alcohol - Optional[FTIR] - Spectrum. SpectraBase. [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol
Reactant of Route 2
Reactant of Route 2
[3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol
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